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Compound of Interest

Compound Name: Methyl 2-bromodecanoate

Cat. No.: B15345209 Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-bromodecanoate, a

halogenated fatty acid ester of interest in biochemical research and pharmaceutical

development. This document details its physicochemical properties, synthesis and analysis

methodologies, and explores its potential applications as a research tool, particularly in the

context of protein post-translational modifications.

Physicochemical Properties
Methyl 2-bromodecanoate is a derivative of decanoic acid, a medium-chain fatty acid. The

introduction of a bromine atom at the alpha-position significantly alters its chemical reactivity

and biological activity. A summary of its key quantitative data is presented in Table 1.

Property Value Reference

Molecular Weight 293.245 g/mol [1]

Molecular Formula C₁₃H₂₅BrO₂ [1]

CAS Number 617-60-7 [1]

Boiling Point 114 °C at 0.15 Torr

Density 1.2498 g/cm³ (estimate)
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Synthesis and Analysis
The synthesis of methyl 2-bromodecanoate is typically achieved through a two-step process

involving the bromination of the parent carboxylic acid followed by esterification.

Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromodecanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a well-established method for the α-halogenation of

carboxylic acids.[2][3][4][5]

Materials: Decanoic acid, red phosphorus (catalytic amount), bromine, thionyl chloride

(optional, for acyl halide formation).

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, decanoic

acid is treated with a catalytic amount of red phosphorus.

Bromine is added dropwise to the reaction mixture. The reaction is typically initiated by

gentle heating.

The reaction mixture is refluxed until the reaction is complete, as monitored by appropriate

techniques (e.g., TLC or GC).

The crude 2-bromodecanoyl bromide is then carefully hydrolyzed by the addition of water

to yield 2-bromodecanoic acid.

The product is purified by distillation or crystallization.

Step 2: Esterification of 2-Bromodecanoic Acid

The carboxylic acid is converted to its methyl ester via Fischer esterification.

Materials: 2-bromodecanoic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid).

Procedure:
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2-bromodecanoic acid is dissolved in an excess of methanol.

A catalytic amount of concentrated sulfuric acid is added.

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

After cooling, the excess methanol is removed under reduced pressure.

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a

saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst.

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the

solvent is evaporated to yield crude methyl 2-bromodecanoate.

Further purification can be achieved by vacuum distillation.

Experimental Protocol: Analysis
The purity and identity of methyl 2-bromodecanoate can be confirmed using standard

analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating

the compound from any impurities and for confirming its molecular weight and fragmentation

pattern. The mass spectrum is expected to show the molecular ion peak and characteristic

isotopic patterns due to the presence of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals

for the methyl ester protons, the α-proton adjacent to the bromine, and the protons of the

decanoate chain.

Potential Applications in Drug Development and
Research
While specific biological activities of methyl 2-bromodecanoate are not extensively

documented, its structural similarity to other α-bromo fatty acids, such as 2-bromopalmitate,
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suggests its potential as a valuable research tool, particularly in the study of protein

palmitoylation.

Inhibition of Protein Palmitoylation
Protein palmitoylation is a reversible post-translational modification where a palmitate group is

attached to a cysteine residue of a protein. This process is crucial for regulating protein

trafficking, localization, and function.[1] 2-bromopalmitate is a widely used inhibitor of this

process. It acts by covalently modifying the active site of palmitoyl acyltransferases (PATs), the

enzymes responsible for palmitoylation.[2][3]

Given its analogous structure, methyl 2-bromodecanoate could potentially serve as a shorter-

chain alternative to 2-bromopalmitate for studying the substrate specificity of different PAT

isoforms or for investigating the role of fatty acid chain length in protein-lipid interactions.
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Potential inhibitory action of methyl 2-bromodecanoate on protein palmitoylation.
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Signaling Pathways and Therapeutic Implications
The inhibition of protein palmitoylation can have profound effects on various cellular signaling

pathways implicated in diseases such as cancer and neurodegenerative disorders. For

example, the localization and function of the oncoprotein Ras are dependent on palmitoylation.

[3] Therefore, inhibitors of palmitoylation are being investigated as potential anti-cancer agents.

Researchers in drug development can utilize methyl 2-bromodecanoate as a chemical probe

to investigate the role of palmitoylation in specific disease models. By observing the phenotypic

effects of treating cells or organisms with this compound, they can gain insights into the

therapeutic potential of targeting palmitoylating enzymes.

Conclusion
Methyl 2-bromodecanoate is a readily synthesizable α-bromo fatty acid ester with well-

defined physicochemical properties. While its own biological activities require further

investigation, its structural analogy to known inhibitors of protein palmitoylation makes it a

promising tool for researchers in cell biology and drug discovery. The detailed methodologies

for its synthesis and analysis provided in this guide, coupled with the exploration of its potential

applications, aim to facilitate its use in advancing our understanding of the critical role of

protein-lipid modifications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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